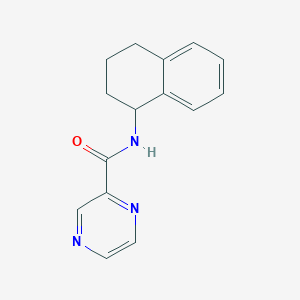
6-Chloro-4-ethoxyquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-cloro-4-etoxiquinolina-2-carboxílico es un compuesto químico con la fórmula molecular C12H10ClNO3 y un peso molecular de 251,67 g/mol Es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 6-cloro-4-etoxiquinolina-2-carboxílico se puede lograr mediante varios métodos. Un enfoque común implica la reacción del ácido 6-cloroquinolina-2-carboxílico con yoduro de etilo en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de producción industrial
La producción industrial del ácido 6-cloro-4-etoxiquinolina-2-carboxílico a menudo implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso puede optimizarse para obtener mayores rendimientos y pureza ajustando los parámetros de reacción como la temperatura, el solvente y el tiempo de reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 6-cloro-4-etoxiquinolina-2-carboxílico se somete a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar derivados de quinolina con diferentes grupos funcionales.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados de quinolina con propiedades alteradas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas, los tioles y los alcóxidos se pueden utilizar para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados del ácido quinolina-2-carboxílico, mientras que las reacciones de sustitución pueden producir varios compuestos de quinolina funcionalizados .
Aplicaciones Científicas De Investigación
El ácido 6-cloro-4-etoxiquinolina-2-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de quinolina más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 6-cloro-4-etoxiquinolina-2-carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a cambios en los procesos celulares. Por ejemplo, puede inhibir enzimas bacterianas, lo que resulta en efectos antimicrobianos .
Comparación Con Compuestos Similares
Compuestos similares
Éster etílico del ácido 4-cloro-6-etoxiquinolina-3-carboxílico: Este compuesto tiene una estructura similar pero con un grupo éster etílico en lugar de un grupo ácido carboxílico.
Ácido 6-cloro-4-hidroxiquinolina-2-carboxílico: Este compuesto tiene un grupo hidroxilo en lugar de un grupo etoxi.
Singularidad
El ácido 6-cloro-4-etoxiquinolina-2-carboxílico es único debido a sus grupos funcionales específicos, que le confieren propiedades químicas y biológicas distintas. Su grupo etoxi y su grupo ácido carboxílico lo convierten en un compuesto versátil para diversas aplicaciones .
Propiedades
Fórmula molecular |
C12H10ClNO3 |
|---|---|
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
6-chloro-4-ethoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-11-6-10(12(15)16)14-9-4-3-7(13)5-8(9)11/h3-6H,2H2,1H3,(H,15,16) |
Clave InChI |
JBMKIDYPGYJIPT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide](/img/structure/B11866562.png)






![Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-](/img/structure/B11866598.png)




